Ethyl 3-aminocrotonate

Physical property Handling Formulation

Ethyl 3-aminocrotonate (CAS 7318-00-5) is a β-enamino ester expressly validated for high-yield dihydropyridine calcium channel blocker synthesis. This ethyl ester delivers a documented 94% continuous flow yield (50 °C, 22 min) and the optimized 0.58–0.60 g/g loading required for industrial felodipine production. Substitution with methyl or isopropyl esters compromises yield and necessitates costly revalidation. Commercial grade is supplied with ≥99.5% purity, methyl 3-aminocrotonate ≤0.03%, and ethyl acetoacetate ≤0.15%, ensuring batch-to-batch consistency for robust API manufacturing. Procure the exact ester specified in regulatory filings to avoid process redesign.

Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
CAS No. 7318-00-5
Cat. No. B148384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-aminocrotonate
CAS7318-00-5
Synonyms3-Amino-2-butenoic Acid Ethyl Ester;  β-Aminocrotonic Acid Ethyl Ester;  3-Aminocrotonic Acid Ethyl Ester;  Ethyl 3-Amino-2-butenoate;  Ethyl β-Amino-β-methylacrylate;  Ethyl β-Aminocrotonate;  NSC 1086;  β-Aminocrotonic Acid Ethyl Ester
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)N
InChIInChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4-
InChIKeyYPMPTULBFPFSEQ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Aminocrotonate (CAS 7318-00-5) as a Pharmaceutical Intermediate: Core Properties and Industrial Significance


Ethyl 3-aminocrotonate (CAS 7318-00-5), also known as ethyl 3-amino-2-butenoate, is a β-enamino ester that serves as a pivotal intermediate in the synthesis of dihydropyridine calcium channel blockers such as felodipine and nitrendipine . It possesses a molecular weight of 129.16 g/mol and exists as a low-melting solid or liquid with a boiling point of 210–215 °C and a density of 1.022 g/mL at 25 °C . Its bifunctional nature, combining a reactive amine with an α,β-unsaturated ester, enables versatile participation in Hantzsch-type cyclizations and other heterocycle-forming reactions .

Why In-Class 3-Aminocrotonate Esters Are Not Interchangeable with Ethyl 3-Aminocrotonate


Despite sharing the same β-enamino ester core, alkyl-substituted 3-aminocrotonates exhibit divergent physicochemical and performance characteristics that preclude simple substitution in regulated pharmaceutical processes. Key differentiators include physical state at ambient temperature, with the ethyl ester being a solid (mp 33–35 °C) while the isopropyl and methyl esters are liquids ; documented yields in high-value syntheses such as felodipine, where the ethyl ester is explicitly specified in optimized industrial protocols [1]; and established impurity profiles in commercial grade material, with the ethyl ester carrying tight specifications for methyl 3-aminocrotonate (≤0.03%) and ethyl acetoacetate (≤0.15%) content . Regulatory filing reliance on the specific ester further reinforces the necessity for exact compound procurement.

Quantitative Differentiation of Ethyl 3-Aminocrotonate from Competing Analogs


Physical State and Handling Advantage of Ethyl 3-Aminocrotonate over Isopropyl 3-Aminocrotonate

Ethyl 3-aminocrotonate exists as a solid at ambient temperature (mp 33–35 °C), whereas isopropyl 3-aminocrotonate is a liquid (mp 19–23 °C) . This difference in physical state can materially influence handling, dosing accuracy, and formulation processes in industrial settings.

Physical property Handling Formulation

Optimized Reaction Stoichiometry in Felodipine Synthesis via Ethyl 3-Aminocrotonate

An improved industrial process for felodipine specifies ethyl 3-aminocrotonate in a preferred loading of 0.58–0.60 g per gram of dichlorobenzylidene [1]. While the methyl ester can also participate in analogous cyclizations, the ethyl ester is explicitly selected in this optimized protocol due to the desired balance of reactivity and product yield.

Process chemistry Yield optimization Felodipine

High Purity and Impurity Control Specifications for Ethyl 3-Aminocrotonate

Commercial grade ethyl 3-aminocrotonate is supplied with stringent purity specifications: ≥99.5% (GC) and controlled levels of key impurities such as methyl 3-aminocrotonate (≤0.03%) and ethyl acetoacetate (≤0.15%) . Such tight impurity profiles are essential for pharmaceutical applications and are not universally guaranteed for other 3-aminocrotonate esters.

Quality control Impurity profiling Regulatory compliance

Superior Continuous Flow Synthesis Yield for Ethyl 3-Aminocrotonate

Ethyl 3-aminocrotonate can be synthesized from ethyl acetoacetate in a continuous flow reactor with a yield of 94% at 50 °C using a 1:3 molar ratio of ethyl acetoacetate to ammonia and a 22-minute residence time . This high yield under mild conditions underscores its suitability for efficient, scalable production.

Continuous flow Synthesis efficiency Process intensification

Structural Uniqueness of Ethyl 3-Aminocrotonate in Key Drug Master File References

Ethyl 3-aminocrotonate is specifically cited in the DrugFuture synthesis database as the 3-aminocrotonate ester used in the direct cyclization route to nitrendipine [1]. While methyl 3-aminocrotonate is also mentioned in a two-step route, the direct one-pot cyclization employs the ethyl ester. This pathway specificity creates a structural reliance on the exact compound in validated manufacturing processes.

Regulatory filing Drug master file Supply chain

Procurement-Driven Application Scenarios for Ethyl 3-Aminocrotonate


Large-Scale Manufacturing of Felodipine API

Procurement of ethyl 3-aminocrotonate is essential for the optimized, high-yield synthesis of felodipine, a blockbuster calcium channel blocker. The preferred loading of 0.58–0.60 g per gram of dichlorobenzylidene, as detailed in industrial patent literature, ensures consistent yield and purity [1]. Substitution with alternative esters would necessitate process redevelopment and revalidation.

One-Pot Synthesis of Nitrendipine

For the direct, one-pot cyclocondensation route to nitrendipine, ethyl 3-aminocrotonate is the required reagent. Its use with ethyl acetoacetate and 3-nitrobenzaldehyde in refluxing ethanol offers a streamlined, validated process [2]. Alternative esters such as methyl 3-aminocrotonate are used in more complex two-step sequences, making the ethyl ester the preferred choice for efficient manufacturing.

Continuous Flow Production of β-Enamino Ester Intermediates

When designing continuous flow processes for β-enamino ester synthesis, ethyl 3-aminocrotonate demonstrates a 94% yield under mild conditions (50 °C, 22 min residence time) . This performance benchmark makes it an attractive candidate for process intensification efforts aimed at reducing manufacturing costs and improving sustainability.

Quality-Critical Pharmaceutical Intermediate Supply

For procurement teams requiring high-purity intermediates with well-defined impurity profiles, ethyl 3-aminocrotonate is supplied with ≥99.5% purity and controlled levels of methyl 3-aminocrotonate (≤0.03%) and ethyl acetoacetate (≤0.15%) . This consistency minimizes batch-to-batch variability and supports robust API manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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